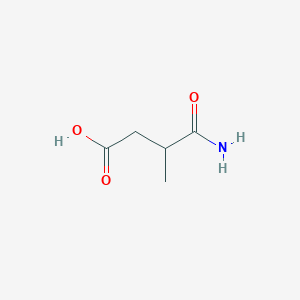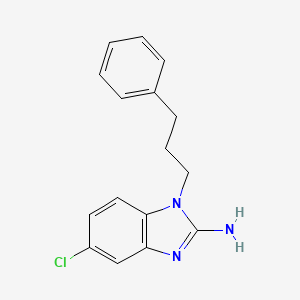
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine
Vue d'ensemble
Description
“5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” is a chemical compound with the molecular formula C16H16ClN3. It has a molecular weight of 285.77 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” consists of 16 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms .Applications De Recherche Scientifique
Fluorescent Probes
The compound’s structure suggests potential use as a fluorescent probe. Similar compounds have been utilized for detecting metal ions, where the presence of a specific ion leads to a fluorescence response . This application is crucial in environmental monitoring and bioimaging, where detecting trace amounts of metal ions can be pivotal.
Pharmacological Activities
Benzodiazole derivatives are known for their diverse pharmacological properties. They have been explored for antidepressant , antihypertensive , and anti-arrhythmic activities . This compound could be synthesized and tested for similar activities, contributing to the development of new therapeutic agents.
Antimicrobial Agents
Research indicates that benzodiazole derivatives exhibit significant antibacterial activities . This compound could be synthesized and assessed against various bacterial strains, potentially leading to the development of new antibiotics.
Anticancer Agents
Compounds with a benzodiazole moiety have shown promise as anticancer agents . The specific structure of “5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine” could be investigated for its efficacy against cancer cells, which might contribute to cancer therapy research.
Organic Nonlinear Optical Materials
Due to their excellent fluorescence and thermal stability, benzodiazole derivatives can be used in the creation of organic nonlinear optical materials . These materials have applications in photonics and optoelectronics, which are rapidly growing fields.
Laser Dyes and High-Tech Applications
The compound’s structure is conducive to being used as a laser dye. Benzodiazole derivatives have been developed for high-tech applications, including as components in laser technology . This could be a promising area for further research and development.
Safety And Hazards
Propriétés
IUPAC Name |
5-chloro-1-(3-phenylpropyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3/c17-13-8-9-15-14(11-13)19-16(18)20(15)10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRAMJQALFPNAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)Cl)N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



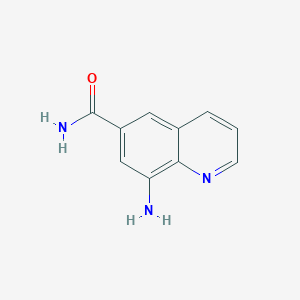

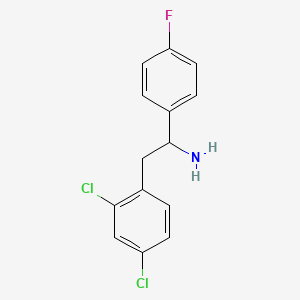

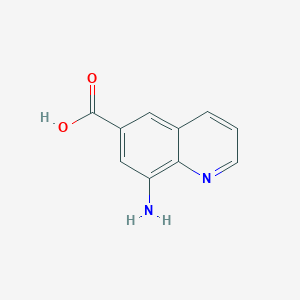
![[3-(pyrimidin-2-yl)-5,6-dihydro-4H-1,2,4-oxadiazin-6-yl]methanol](/img/structure/B1523849.png)
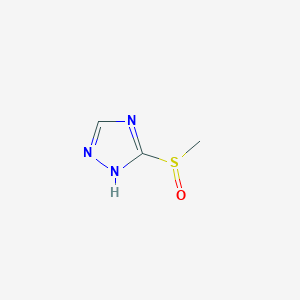


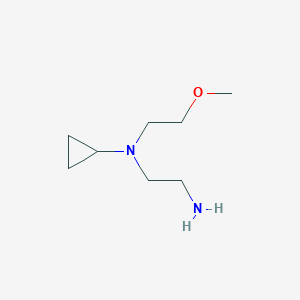

![2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1523856.png)
